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Compound of Interest

4-(Tetrahydro-furan-2-ylmethoxy)-
Compound Name:
phenylamine

cat. No.: B1308983

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-
((tetrahydrofuran-2-yl)methoxy)aniline. Due to the limited availability of experimental data in the
public domain, this document focuses on its structural features, predicted physicochemical and
spectroscopic properties, and a probable synthetic route. Furthermore, it explores the potential
biological significance of this molecule by examining the well-documented roles of its
constituent tetrahydrofuran and aniline moieties in medicinal chemistry. This guide is intended
to serve as a foundational resource for researchers interested in the synthesis,
characterization, and potential applications of this and related compounds in drug discovery
and development.

Chemical Structure and Identification

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical entity that incorporates a p-substituted
aniline ring with a (tetrahydrofuran-2-yl)methoxy group. The core structure consists of an
aniline molecule where the hydrogen atom at the para-position of the amino group is
substituted by a methoxy group, which in turn is attached to a tetrahydrofuran ring at the 2-
position.

Table 1. Chemical Identification of 4-((tetrahydrofuran-2-yl)methoxy)aniline
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Identifier Value Source(s)

4-((tetrahydrofuran-2-
IUPAC Name - N/A
yl)methoxy)aniline

CAS Number 91246-68-3 [1]
Molecular Formula C11H1sNO2 [1]
Molecular Weight 193.24 g/mol [1]
SMILES String Nclccc(OCC2CCCO2)ccl [1]
Physical Form Solid [1]

Physicochemical Properties (Predicted)

Precise experimental data for the physicochemical properties of 4-((tetrahydrofuran-2-
yl)methoxy)aniline are not readily available in the published literature. However, based on the
properties of its constituent functional groups (aniline and tetrahydrofuran), the following
properties can be predicted.

Table 2: Predicted Physicochemical Properties
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Property

Predicted Value

Rationale

Melting Point

Solid at room temperature

The presence of polar
functional groups (amine and
ether) and the overall
molecular weight suggest a

solid state.

Boiling Point

> 200 °C

High boiling point is expected
due to the molecular weight
and polar nature of the

compound.

Solubility

Soluble in organic solvents
(e.g., ethanol, DMSO, DMF);

sparingly soluble in water.

The aniline and
tetrahydrofuran moieties confer
some polarity, but the overall

structure is largely organic.

pKa (of the anilinium ion)

The electron-donating effect of
the ether linkage may slightly
increase the basicity compared

to aniline.

Spectroscopic Data (Predicted)

While experimental spectra for 4-((tetrahydrofuran-2-yl)methoxy)aniline are not available, a

predicted analysis based on the known spectral characteristics of aniline and tetrahydrofuran

derivatives can be informative for its identification.

Table 3: Predicted Spectroscopic Data
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Technique

Predicted Peaks/Signals

1H NMR

Aromatic Protons: Two doublets in the aromatic
region (approx. o 6.6-7.0 ppm) corresponding to
the AA'BB' system of the p-substituted benzene
ring. Amine Protons: A broad singlet (approx. o
3.5-4.5 ppm), the chemical shift of which is
dependent on solvent and concentration.
Tetrahydrofuran Methylene Protons: A series of
multiplets in the aliphatic region (approx. o 1.6-
4.2 ppm). The protons on the carbon adjacent to
the ether oxygen (C5 of THF) and the
methylene bridge will be the most downfield.
Tetrahydrofuran Methine Proton: A multiplet
(approx. 0 4.0-4.3 ppm) for the proton at the C2
position of the THF ring.

13C NMR

Aromatic Carbons: Four signals in the aromatic
region (approx. 6 114-152 ppm). The carbon
attached to the oxygen will be the most
downfield, and the carbon attached to the
nitrogen will also be significantly deshielded.
Tetrahydrofuran Carbons: Four signals in the
aliphatic region (approx. & 25-78 ppm). The
carbons adjacent to the ether oxygen will have
the highest chemical shifts. Methylene Bridge
Carbon: A signal around & 70-75 ppm.

IR Spectroscopy

N-H Stretching: Two bands in the region of
3300-3500 cm~t characteristic of a primary
amine. C-N Stretching: A band around 1250-
1350 cm~1. C-O-C Stretching: A strong band in
the region of 1050-1150 cm~1 corresponding to
the ether linkages. Aromatic C-H Stretching:
Bands above 3000 cm~t. Aromatic C=C
Bending: Bands in the region of 1500-1600

cm~L.
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Molecular lon (M*): A peak at m/z = 193.11.

Fragmentation: Expect fragmentation patterns
Mass Spectrometry corresponding to the loss of the tetrahydrofuran-

methoxy group and cleavage of the ether

linkage.

Experimental Protocols
Proposed Synthesis: Williamson Ether Synthesis

The most plausible and widely used method for the synthesis of 4-((tetrahydrofuran-2-
yl)methoxy)aniline is the Williamson ether synthesis. This reaction involves the nucleophilic
substitution of a halide by an alkoxide. In this case, the phenoxide of 4-aminophenol would

react with 2-(chloromethyl)tetrahydrofuran.

Reactants

4-Aminophenol T

2-(Chloromethyl)tetrahydrofuran VA

Reaction Conditions

Product
Yy

Reaction 4-((tetrahydrofuran-2-yl)methoxy)aniline

A

Yy

Base (e.g., K2CO3, NaH)

Solvent (e.g., DMF, Acetonitrile)

i Heat ;
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Caption: Proposed Williamson Ether Synthesis Workflow.
Detailed Methodology (General Protocol):

o Deprotonation of 4-Aminophenol: To a solution of 4-aminophenol in a polar apathetic solvent
such as dimethylformamide (DMF) or acetonitrile, a suitable base (e.g., potassium carbonate
or sodium hydride) is added. The mixture is stirred at room temperature to facilitate the
formation of the phenoxide ion.

¢ Nucleophilic Substitution: 2-(Chloromethyl)tetrahydrofuran is added to the reaction mixture.
The reaction is then heated (typically between 60-100 °C) and monitored by thin-layer
chromatography (TLC) until the starting material is consumed.

» Work-up and Purification: Upon completion, the reaction mixture is cooled to room
temperature and quenched with water. The aqueous layer is extracted with an organic
solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is
then purified by column chromatography on silica gel to yield the pure 4-((tetrahydrofuran-2-
yl)methoxy)aniline.

Potential Applications in Drug Development and
Signaling Pathways

While no specific biological activity or signaling pathway has been reported for 4-
((tetrahydrofuran-2-yl)methoxy)aniline, its structural components, the aniline and
tetrahydrofuran moieties, are prevalent in many biologically active compounds.

« Aniline Moiety: The aniline scaffold is a key component in a wide range of pharmaceuticals,
particularly in the development of kinase inhibitors for cancer therapy. The amino group can
act as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding
pocket of kinases.

o Tetrahydrofuran Moiety: The tetrahydrofuran ring is often incorporated into drug candidates
to improve their pharmacokinetic properties. It can enhance solubility, metabolic stability, and
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act as a scaffold to orient other functional groups for optimal interaction with biological
targets.

Given the presence of these two pharmacophorically important groups, 4-((tetrahydrofuran-2-
yl)methoxy)aniline could serve as a valuable building block for the synthesis of novel
compounds targeting a variety of signaling pathways. One such hypothetical pathway could
involve the inhibition of a protein kinase.

Hypothetical Kinase Inhibition Pathway

4-((tetrahydrofuran-2-yl)methoxy)aniline
Derivative

ATP

Binds to ATP pocket  Competition
Target Kinase

Phosphorylates

Substrate Protein

Phosphorylated Substrate

Downstream Cellular Signaling

Biological Response
(e.g., Apoptosis, Cell Cycle Arrest)
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Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Conclusion

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical compound with a structure that suggests
potential for applications in medicinal chemistry. While detailed experimental data is currently
lacking in the public domain, this technical guide provides a foundational understanding of its
chemical identity, predicted properties, and a viable synthetic strategy. The presence of both
the aniline and tetrahydrofuran motifs makes it an attractive scaffold for the design and
synthesis of novel molecules with potential therapeutic value. Further research is warranted to
synthesize and characterize this compound and to explore its biological activities in various
therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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